![molecular formula C15H18O B1196131 Furanoeudesma 1,3-diene CAS No. 87605-93-4](/img/structure/B1196131.png)
Furanoeudesma 1,3-diene
Overview
Description
Synthesis Analysis
Synthesis of Furanoeudesma 1,3-diene and related compounds involves several strategies, including the use of organoboron protocols for regiospecific substitution to obtain sesquiterpenoid furanoeudesmanes. These methodologies allow for the preparation of various naturally occurring derivatives, such as tubipofuran and furanoeudesm-4-ene, showcasing the compound's synthetic versatility (C. Yick, T. Tsang, H. Wong, 2003).
Molecular Structure Analysis
The molecular structure of Furanoeudesma 1,3-diene and its analogs has been studied extensively, revealing the compound's complex stereochemistry. For example, research on the absolute stereochemistry of natural Furanoeudesma 1,3-diene indicated a need for revision to its enantiomeric form, highlighting the importance of optical rotation and CD measurements in determining stereochemical configurations (G. Blay, L. Cardona, B. García, J. Pedro, J. J. Sánchez, 1996).
Chemical Reactions and Properties
Furanoeudesma 1,3-diene undergoes various chemical reactions, including Diels-Alder cycloadditions, showcasing its reactivity towards dienes under both thermal and photochemical conditions. These reactions have led to the discovery of biradical mechanisms in the Diels-Alder reactions of related furanones, providing insights into the compound's chemical behavior and the formation of intermediates (V. Branchadell, J. Font, A. Moglioni, C. O. D. Echagüen, A. Oliva, R. Ortuño, Andrea Veciana, J. Vidal-Gancedo, 1997).
Scientific Research Applications
Chemical Composition and Isolation
Furanoeudesma 1,3-diene is a chemical compound isolated from various natural sources. One notable source is Commiphora myrrh oil, where it was separated using high-performance liquid chromatography and identified through NMR, UV, and MS techniques (Maradufu & Warthen, 1988). Additionally, its presence has been confirmed in the essential oil of imported myrrh, where it was identified as a major constituent (Tian & Shi, 1996).
Biological and Medicinal Properties
Furanoeudesma 1,3-diene has been studied for various biological activities. It was found to exhibit potent and persistent irritant effects when tested using an open mouse ear assay, suggesting potential implications in dermatological studies (Saeed & Sabir, 2003). Furthermore, a study on the coccidicidal efficacy of volatile oils including furanoeudesma-1,3-diene revealed marked reduction in the viability of chicken Eimeria species oocysts, indicating potential applications in veterinary medicine (Massoud, El Khateeb, Shalaby, & Kutkat, 2010).
Chemical Synthesis and Applications
The compound has been a focus in the field of chemical synthesis. A study detailed the regiospecific substitution of the carbon–boron bond of related compounds, providing a model approach towards synthesizing sesquiterpenoid furanoeudesmanes, highlighting its significance in organic chemistry (Yick, Tsang, & Wong, 2003). Additionally, furanoeudesma 1,3-diene has been referenced in studies related to the Diels-Alder reaction in polymer chemistry, indicating its potential utility in the development of novel polymers and materials science (Briou, Améduri, & Boutevin, 2021).
Safety And Hazards
properties
IUPAC Name |
(4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f][1]benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h4-6,9,13H,7-8H2,1-3H3/t13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSAHAHDEVYCOC-DZGCQCFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C[C@]2([C@H]1CC3=C(C2)OC=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furanoeudesma 1,3-diene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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